Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate CAS 1495959-53-9 properties
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate CAS 1495959-53-9 properties
Executive Summary: The Spirocyclic Advantage
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS 1495959-53-9) is a specialized spiro-epoxide intermediate derived from tetrahydro-4H-pyran-4-one. In modern medicinal chemistry, this compound serves as a critical "conformational lock." Unlike flexible aliphatic chains, the spiro[2.5]octane scaffold introduces rigid three-dimensional geometry, restricting the conformational space of downstream pharmacophores.
This guide details the physicochemical profile, synthesis, and reactivity of this building block, focusing on its utility in generating spiro-morpholines and functionalized pyrans —motifs increasingly prevalent in kinase inhibitors and GPCR modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule features a highly reactive oxirane (epoxide) ring spiro-fused to a tetrahydropyran core. The "1,5-dioxa" nomenclature indicates oxygen atoms at position 1 (epoxide) and position 5 (pyran ring), adhering to standard spiro numbering rules where the smaller ring is numbered first.
| Property | Specification |
| IUPAC Name | Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate |
| CAS Number | 1495959-53-9 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| SMILES | COC(=O)C1OC12COCCC2 |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Boiling Point (Pred.) | 265–275 °C (at 760 mmHg) |
| Density (Pred.) | 1.25 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Sparingly soluble in water.[1][2][3] |
Spectroscopic Signature (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
- 3.78 (s, 3H, -OCH ₃)
- 3.45 (s, 1H, Epoxide CH )
- 3.60–3.80 (m, 4H, Pyran -CH ₂-O-)
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1.50–2.00 (m, 4H, Pyran -CH ₂-C_spiro)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
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IR Spectrum: Characteristic ester carbonyl stretch (~1735–1750 cm⁻¹) and epoxide ring breathing (~850–950 cm⁻¹).
Synthetic Methodology: The Darzens Condensation
The most authoritative route to CAS 1495959-53-9 is the Darzens Condensation . This reaction couples a ketone with an
Reaction Mechanism
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Deprotonation: Base removes the acidic proton from methyl chloroacetate to form an enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of tetrahydro-4H-pyran-4-one.
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Ring Closure: The resulting alkoxide undergoes an intramolecular
displacement of the chloride, closing the epoxide ring.
Detailed Experimental Protocol
Note: This protocol is adapted from standard Darzens procedures for cyclic ketones.
Reagents:
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Tetrahydro-4H-pyran-4-one (1.0 equiv)
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Methyl chloroacetate (1.2 equiv)
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Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) (1.2–1.5 equiv)
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Solvent: Anhydrous THF or Methanol (if using NaOMe)
Step-by-Step Workflow:
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Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF (0.5 M concentration relative to ketone).
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Base Addition: Cool the solvent to 0°C. Add NaH (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas evolution.
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Reagent Mixing: Add a solution of tetrahydro-4H-pyran-4-one and methyl chloroacetate in THF dropwise over 30 minutes, maintaining temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Visualize with KMnO₄ stain; epoxide usually stains distinctively).
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Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is typically purified via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Reactivity & Applications
The synthetic value of CAS 1495959-53-9 lies in the strain-release reactivity of the spiro-epoxide. It acts as a branching point for two major chemical pathways:
Pathway A: Nucleophilic Ring Opening (Spiro-Morpholines)
Reaction with primary amines or azides opens the epoxide ring, typically at the less hindered carbon (though the spiro center provides significant steric bulk, often directing attack to the carboxylate-bearing carbon or requiring Lewis acid catalysis). This is a key route to
Pathway B: Homologation (Darzens Aldehyde Synthesis)
Hydrolysis of the ester followed by decarboxylation yields the homologous aldehyde, a method to extend the carbon skeleton at the pyran 4-position while retaining the oxygen functionality.
Visualization of Chemical Logic
The following diagram illustrates the synthesis and downstream divergence of the scaffold.
Figure 1: Synthesis and divergent reactivity pathways of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.
Safety & Handling Protocols
As an epoxide-functionalized ester, this compound is an alkylating agent and must be handled with strict containment procedures.
| Hazard Class | Description | Mitigation |
| Skin/Eye Irritant | Causes severe eye irritation (H319) and skin irritation (H315). | Wear nitrile gloves (double-gloving recommended) and chemical safety goggles. |
| Respiratory Sensitizer | Potential to cause respiratory irritation upon inhalation of dust/mist.[5] | Handle exclusively in a certified chemical fume hood. |
| Reactivity | Susceptible to hydrolysis and polymerization if exposed to strong acids or bases. | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |
Waste Disposal: Quench any unreacted epoxide residues with aqueous bisulfite or amine solution before disposal. Incinerate in a licensed chemical waste facility.
References
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National Institutes of Health (NIH). (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction: Mechanism and Application. Retrieved from [Link]
